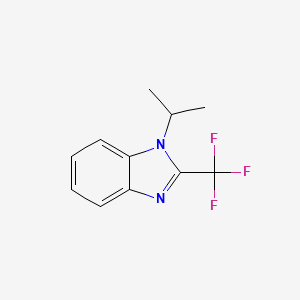
4-(1-azepanylmethyl)-2-methoxyphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1-azepanylmethyl)-2-methoxyphenol is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as 'Az-Met' and has been synthesized using various methods.
Scientific Research Applications
4-(1-azepanylmethyl)-2-methoxyphenol has been studied for its potential therapeutic applications in various fields. It has been shown to have anti-inflammatory, antioxidant, and neuroprotective effects. This compound has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurological disorders.
Mechanism of Action
The mechanism of action of 4-(1-azepanylmethyl)-2-methoxyphenol is not fully understood. However, it has been suggested that this compound may exert its effects through the modulation of various signaling pathways, including the NF-κB pathway and the MAPK pathway. It has also been suggested that this compound may have an inhibitory effect on acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine.
Biochemical and Physiological Effects:
Studies have shown that 4-(1-azepanylmethyl)-2-methoxyphenol has various biochemical and physiological effects. It has been shown to have antioxidant properties, which may help to protect cells from oxidative damage. This compound has also been shown to have anti-inflammatory effects, which may help to reduce inflammation in the body. Additionally, it has been shown to have neuroprotective effects, which may help to protect neurons from damage.
Advantages and Limitations for Lab Experiments
One advantage of using 4-(1-azepanylmethyl)-2-methoxyphenol in lab experiments is its potential therapeutic applications in various fields. This compound has been shown to have anti-inflammatory, antioxidant, and neuroprotective effects, which make it a promising candidate for the treatment of various diseases. However, one limitation of using this compound in lab experiments is the lack of understanding of its mechanism of action. Further research is needed to fully understand how this compound exerts its effects.
Future Directions
There are several future directions for the study of 4-(1-azepanylmethyl)-2-methoxyphenol. One direction is to further investigate its mechanism of action. Understanding how this compound exerts its effects may help to identify new therapeutic targets for the treatment of various diseases. Another direction is to study the potential use of this compound in combination with other drugs or therapies. It may be possible to enhance the therapeutic effects of this compound by combining it with other drugs or therapies. Finally, future studies may focus on the development of new synthetic methods for the production of 4-(1-azepanylmethyl)-2-methoxyphenol, which may help to improve its availability and reduce its cost.
Synthesis Methods
The synthesis of 4-(1-azepanylmethyl)-2-methoxyphenol has been reported using different methods. One of the methods involves the reaction of 2-methoxyphenol with 1-azepanemethyl chloride in the presence of a base, such as potassium carbonate. Another method involves the reaction of 2-methoxyphenol with 1-azepanemethyl bromide in the presence of a palladium catalyst.
properties
IUPAC Name |
4-(azepan-1-ylmethyl)-2-methoxyphenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO2/c1-17-14-10-12(6-7-13(14)16)11-15-8-4-2-3-5-9-15/h6-7,10,16H,2-5,8-9,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUDSURAFKUFMAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CN2CCCCCC2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[4-(aminosulfonyl)phenyl]-3-(3-chlorophenyl)acrylamide](/img/structure/B5757877.png)


![2-{[5-(2-furyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(2-phenylethyl)acetamide](/img/structure/B5757899.png)

![N-(2,5-dimethoxyphenyl)-N'-[2-(4-methoxyphenyl)ethyl]thiourea](/img/structure/B5757939.png)
![1-[3-(2-nitrophenyl)-2-propen-1-yl]-4-phenylpiperazine](/img/structure/B5757951.png)

![3-(2-furyl)-N-({[2-(trifluoromethyl)phenyl]amino}carbonothioyl)acrylamide](/img/structure/B5757960.png)
![{[2-(methylthio)-6,7,8,9-tetrahydro[1]benzothieno[3,2-d]pyrimidin-4-yl]thio}acetic acid](/img/structure/B5757962.png)
![4-[(4-methoxy-1-naphthyl)methyl]morpholine](/img/structure/B5757970.png)
![1-methyl-4-[(6-nitro-1,3-benzodioxol-5-yl)methyl]-1,4-diazepane](/img/structure/B5757976.png)